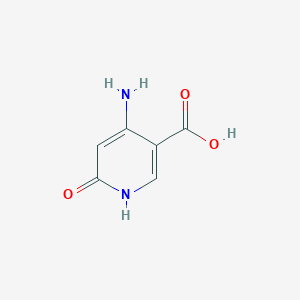

4-Amino-6-hydroxynicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-6-hydroxynicotinic acid is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a derivative of nicotinic acid and has been extensively studied for its biological activity and potential therapeutic applications. The compound’s structure includes a six-membered ring with nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxynicotinic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. For instance, the enzyme nicotinic acid dehydrogenase can convert nicotinic acid into 6-hydroxynicotinic acid, which can then be further modified to produce this compound . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-hydroxynicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-Amino-6-hydroxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of weight loss medications and enzyme inhibitors.

Industry: The compound is used in the production of chemical pesticides and modified electrodes for electrochemical applications.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to transcriptional regulators associated with nicotinic acid metabolism, thereby exerting control over the breakdown of nicotinic acid . This regulatory function is crucial in various biochemical processes and therapeutic applications.

Comparación Con Compuestos Similares

6-Hydroxynicotinic Acid: Shares a similar structure but lacks the amino group at the 4-position.

Nicotinic Acid: The parent compound from which 4-Amino-6-hydroxynicotinic acid is derived.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-Amino-6-hydroxynicotinic acid (4-AHNA) is a derivative of nicotinic acid, notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, microbiology, and agricultural sciences. This article explores the biological activity of 4-AHNA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

4-AHNA is characterized by the presence of an amino group at the fourth position and a hydroxyl group at the sixth position of the pyridine ring. Its molecular formula is C6H6N2O3, and it appears as a white to off-white crystalline solid that is soluble in water. These structural features contribute to its distinct chemical properties, making it suitable for various applications.

Biological Activities

Research indicates that 4-AHNA exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that 4-AHNA possesses antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Enzyme Inhibition : The compound has been implicated in studies related to enzyme inhibition, particularly in metabolic pathways involving nicotinic acid derivatives.

- Neuroprotective Effects : Preliminary research suggests that 4-AHNA may have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

The mechanism by which 4-AHNA exerts its biological effects involves interaction with specific molecular targets. It has been observed to bind to transcriptional regulators associated with nicotinic acid metabolism, thereby influencing the breakdown and utilization of nicotinic acid in biological systems. Additionally, its role as an enzyme inhibitor highlights its potential in modulating metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-AHNA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, demonstrating its potential as a natural antimicrobial agent.

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, 4-AHNA treatment resulted in reduced neuronal cell death and improved cell viability compared to untreated controls. This suggests its potential role in neuroprotection.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Enzyme Inhibition | Inhibits enzymes involved in nicotinic acid metabolism | |

| Neuroprotective | Reduces oxidative stress-induced neuronal death |

Synthesis and Applications

The synthesis of 4-AHNA can be achieved through various methods, including chemical synthesis from nicotinic acid or enzymatic pathways utilizing specific microorganisms. Its applications extend beyond medicinal uses; it is also being explored for use in agricultural pesticides and electrochemical sensors due to its reactive functional groups .

Propiedades

IUPAC Name |

4-amino-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGMXBPYONRWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574749 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-48-8 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.